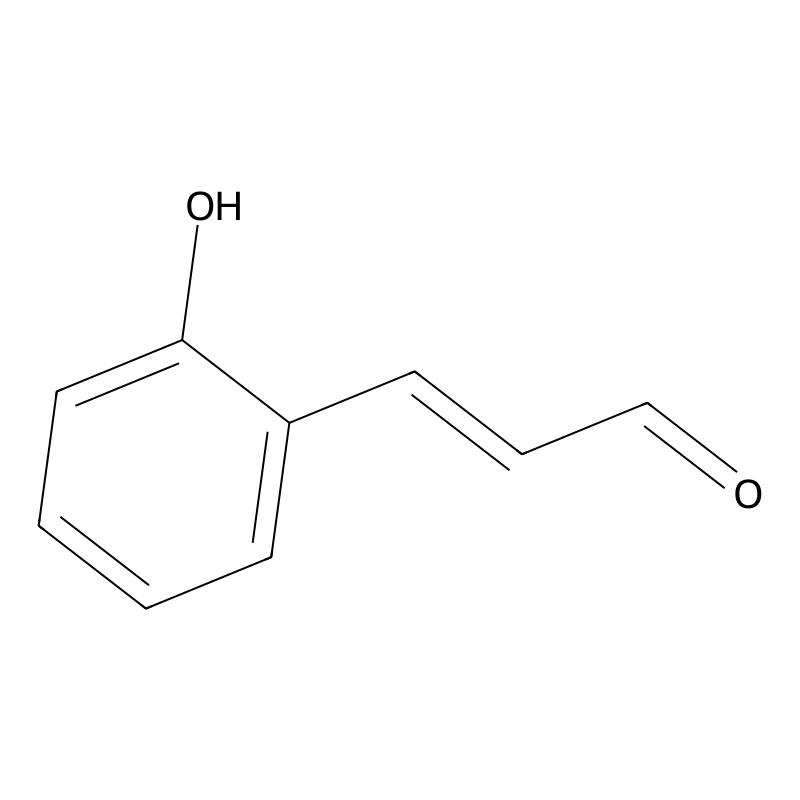

2-Hydroxycinnamaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anti-cancer properties

Several studies have investigated the anti-cancer effects of 2-HCA on various cancer cell lines. These studies suggest that 2-HCA may work through multiple mechanisms, including:

- Inducing apoptosis (programmed cell death): 2-HCA has been shown to induce apoptosis in various cancer cells, including human colon cancer, breast cancer, head and neck cancer, and prostate cancer [, , , ].

- Inhibiting cell proliferation: 2-HCA can inhibit the proliferation of cancer cells by targeting specific signaling pathways [, ].

- Generating reactive oxygen species (ROS): 2-HCA can induce the production of ROS, which can damage cancer cells and contribute to cell death [].

- Targeting specific proteins: 2-HCA has been shown to directly bind and inhibit the activity of the STAT3 protein, which plays a role in cancer cell growth and survival [].

Other potential applications

In addition to its anti-cancer properties, 2-HCA is being investigated for other potential applications, including:

- Antibacterial and antifungal activities: Some studies suggest that 2-HCA may have antibacterial and antifungal properties.

- Antioxidant activity: 2-HCA may also act as an antioxidant, which could help protect cells from damage caused by free radicals.

2-Hydroxycinnamaldehyde, also known as 2′-hydroxycinnamaldehyde, is an organic compound with the molecular formula C₉H₈O₂. It is classified as a member of the cinnamaldehyde family and is characterized by a hydroxyl group attached to the second carbon of the phenyl ring adjacent to the aldehyde functional group. This compound is primarily derived from natural sources such as the stem bark of certain plants, including Cryptocarya amygdalina, and has garnered attention for its diverse biological activities and potential therapeutic applications .

Studies suggest 2-Hydroxycinnamaldehyde may play a role in inhibiting the growth and proliferation of cancer cells []. It might achieve this through mechanisms involving suppression of specific signaling pathways and generation of reactive oxygen species within the cells []. More research is needed to fully understand its mechanism of action.

- Aldol Condensation: Reacting with itself or other aldehydes under basic conditions to form β-hydroxy aldehydes.

- Electrophilic Aromatic Substitution: The hydroxyl group can activate the aromatic ring for further substitutions.

- Reduction Reactions: Transforming into 2-hydroxycinnamyl alcohol upon reduction.

Additionally, it has been utilized in formal carbene insertion reactions, showcasing its versatility in organic synthesis .

2-Hydroxycinnamaldehyde exhibits significant biological activities, including:

- Anticancer Properties: It induces apoptosis in various cancer cell lines by generating reactive oxygen species and inhibiting critical signaling pathways such as signal transducer and activator of transcription 3 (STAT3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .

- Anti-inflammatory Effects: Studies indicate that it may alleviate skin conditions like psoriasis by modulating inflammatory responses and keratinocyte proliferation .

- Antioxidant Activity: The compound has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases .

Several methods have been developed for synthesizing 2-hydroxycinnamaldehyde:

- From Natural Sources: Extraction from plants like Cryptocarya amygdalina.

- Chemical Synthesis:

- Aldol Condensation: Combining benzaldehyde with acetaldehyde under basic conditions.

- Asymmetric Multicatalytic Reactions: Utilizing enolic 1,3-dicarbonyl compounds in the presence of catalysts to yield 2-hydroxycinnamaldehyde derivatives .

- Carbene Insertion Reactions: Employing metal catalysts (e.g., Rhodium) for functionalization of the compound .

2-Hydroxycinnamaldehyde has a range of applications:

- Pharmaceuticals: Its anticancer and anti-inflammatory properties make it a candidate for drug development targeting various diseases.

- Cosmetics: Due to its antioxidant properties, it is used in skincare formulations.

- Food Industry: As a flavoring agent and preservative due to its antimicrobial activity.

Research has highlighted the interactions of 2-hydroxycinnamaldehyde with various biological targets:

- Signal Transducer and Activator of Transcription 3 (STAT3): The compound binds specifically to STAT3, inhibiting its activity and leading to reduced cell proliferation in cancer cells .

- Reactive Oxygen Species Generation: It promotes ROS production, which is crucial for its apoptotic effects on cancer cells .

Several compounds are structurally similar to 2-hydroxycinnamaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Cinnamaldehyde | Yes | Basic structure without hydroxyl group |

| Coumarin | Yes | Contains a lactone ring; different biological activities |

| Ferulic Acid | Yes | Contains a methoxy group; known for antioxidant properties |

| 4-Hydroxycinnamaldehyde | Yes | Hydroxyl group at the para position; exhibits different reactivity |

Each of these compounds shares structural features but differs in biological activity and potential applications, making 2-hydroxycinnamaldehyde unique in its therapeutic potential and mechanisms of action .

Molecular Structure and Formula

Structural Characteristics

2-Hydroxycinnamaldehyde, also known as (E)-3-(2-hydroxyphenyl)prop-2-enal or 3-(2-hydroxyphenyl)acrylaldehyde, is an organic compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol [1] [2]. The compound consists of a phenyl ring with a hydroxyl group at the ortho position (carbon-2) and a propenal (acrylaldehyde) side chain [2]. The structure features a conjugated system that includes the aromatic ring, the carbon-carbon double bond, and the aldehyde group [1]. This conjugation contributes significantly to the compound's chemical reactivity and spectroscopic properties [2].

The structural framework of 2-hydroxycinnamaldehyde includes three key components: the 2-hydroxyphenyl group, the carbon-carbon double bond, and the aldehyde functional group [2] [3]. The hydroxyl group at the ortho position of the phenyl ring is positioned to potentially form intramolecular hydrogen bonds with the propenal side chain, influencing the overall molecular conformation [4] [5]. The compound has 11 heavy atoms (non-hydrogen atoms) and maintains a formal charge of zero [2].

Stereochemical Properties

2-Hydroxycinnamaldehyde exhibits stereoisomerism due to the presence of the carbon-carbon double bond in the propenal side chain [2] [4]. The compound predominantly exists in the E (trans) configuration with respect to this double bond [4] [5]. This stereochemical preference is confirmed by X-ray crystallographic studies, which clearly demonstrate the trans arrangement of substituents across the carbon-carbon double bond [4] [5].

The E configuration is thermodynamically more stable than the Z (cis) configuration due to reduced steric hindrance between the phenyl ring and the aldehyde group [4]. The defined bond stereocenter count for 2-hydroxycinnamaldehyde is 1, corresponding to the carbon-carbon double bond, while the compound has no undefined bond stereocenters [2]. Additionally, the molecule does not possess any chiral centers, as evidenced by the defined atom stereocenter count of 0 [2].

Conformational Analysis

The conformational behavior of 2-hydroxycinnamaldehyde is primarily governed by the extended conjugation system and potential intramolecular hydrogen bonding [4] [5]. X-ray crystallographic studies reveal that the vinylaldehyde group adopts an extended conformation, as evidenced by the torsion angle C2—C7—C8—C9 of approximately -177.1(2)° in one crystallographic study [4] [5]. This extended conformation maximizes the π-orbital overlap throughout the conjugated system, enhancing the overall stability of the molecule [5].

The phenyl ring and the propenal side chain are essentially coplanar, which facilitates the extended conjugation across the entire molecule [4] [5]. This planarity is maintained by the rigid nature of the carbon-carbon double bond and is further stabilized by potential intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen [5] [6]. The molecule displays minimal deviation from planarity, with root mean square deviations from the least-squares plane through all non-hydrogen atoms reported to be as low as 0.0294 Å [5].

Physical Properties

Melting Point and Physical State

2-Hydroxycinnamaldehyde exists as a solid at standard temperature and pressure (20°C) [1] [7]. The compound appears as a light yellow to yellow-orange crystalline powder or crystal [1] [8]. The melting point of 2-hydroxycinnamaldehyde has been experimentally determined to be 126°C according to some sources [1], while others report slightly higher values between 131-132°C [2]. This variation may be attributed to differences in sample purity or measurement techniques employed in different studies [2] [8].

The solid-state characteristics of 2-hydroxycinnamaldehyde contribute to its stability under ambient conditions, making it suitable for storage and handling in laboratory settings [1] [7]. The crystalline nature of the compound facilitates its purification through recrystallization techniques, commonly using solvents such as n-hexane and dichloromethane [4] [5].

Solubility Profile

The solubility profile of 2-hydroxycinnamaldehyde is characterized by limited water solubility due to its predominantly hydrophobic structure [7] [9]. The compound exhibits better solubility in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane [4] [5]. This solubility behavior is consistent with the presence of both hydrophobic (phenyl ring and carbon chain) and hydrophilic (hydroxyl and aldehyde) functional groups within the molecule [7] [10].

For experimental work, 2-hydroxycinnamaldehyde is often dissolved in appropriate organic solvents or solvent mixtures to achieve the desired concentration [10] [9]. The relative density of 2-hydroxycinnamaldehyde has been reported to be approximately 1.31 g/cm³, which influences its behavior in solution and extraction procedures [7]. The compound's limited aqueous solubility presents challenges for certain applications but can be advantageous for extraction and purification processes [9].

Spectroscopic Characterization

UV-Visible Spectroscopy

The UV-visible spectroscopic profile of 2-hydroxycinnamaldehyde is characterized by strong absorption bands resulting from its extended conjugated system [11] [10]. The compound exhibits absorption maxima that correspond to π→π* and n→π* electronic transitions involving the aromatic ring, carbon-carbon double bond, and carbonyl group [10]. These transitions typically appear in the near-UV and visible regions of the electromagnetic spectrum [11] [10].

The presence of the hydroxyl group at the ortho position of the phenyl ring introduces additional electronic effects that influence the UV-visible absorption characteristics [11] [10]. The potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can lead to shifts in absorption maxima compared to non-hydroxylated cinnamaldehyde derivatives [10]. These spectroscopic features make UV-visible spectroscopy a valuable tool for identifying and quantifying 2-hydroxycinnamaldehyde in various matrices [11] [10].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 2-hydroxycinnamaldehyde [12] [13]. The carbonyl (C=O) stretching vibration of the aldehyde group appears as a strong band in the region of 1670-1690 cm⁻¹, which is characteristic of α,β-unsaturated aldehydes [12] [13]. This band is shifted to lower wavenumbers compared to saturated aldehydes (1730-1740 cm⁻¹) due to the conjugation with the carbon-carbon double bond [12] [13].

A distinctive feature in the infrared spectrum of 2-hydroxycinnamaldehyde is the aldehydic C-H stretching vibration, which typically appears as one or two bands of moderate intensity in the region of 2830-2695 cm⁻¹ [12] [13]. The presence of two bands in this region is often attributed to Fermi resonance, where the fundamental C-H stretching vibration interacts with the first overtone of the aldehydic C-H bending vibration [12]. The hydroxyl (O-H) stretching vibration appears as a broad band in the region of 3300-3400 cm⁻¹, with the exact position and shape influenced by hydrogen bonding interactions [12] [13].

Additional characteristic bands include the aromatic C=C stretching vibrations (1600-1400 cm⁻¹), the C-O stretching vibration of the phenolic hydroxyl group (1230-1140 cm⁻¹), and the out-of-plane bending vibrations of the aromatic and olefinic C-H bonds (below 1000 cm⁻¹) [12] [13]. These spectral features collectively provide a fingerprint for identifying 2-hydroxycinnamaldehyde and distinguishing it from related compounds [12] [13].

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about 2-hydroxycinnamaldehyde at the atomic level [14] [15]. In the ¹H NMR spectrum, the aldehydic proton resonates at approximately 9.7 ppm as a doublet due to coupling with the adjacent olefinic proton [14] [15]. The olefinic protons of the carbon-carbon double bond display characteristic signals: the proton adjacent to the aldehyde group (C2 position in the propenal chain) appears around 6.7-6.8 ppm as a doublet of doublets due to coupling with both the aldehydic proton and the other olefinic proton, while the proton adjacent to the phenyl ring (C3 position) resonates around 7.5 ppm as a doublet [14] [15].

The hydroxyl proton of 2-hydroxycinnamaldehyde typically appears as a singlet in the downfield region (10-13 ppm), with the exact chemical shift dependent on concentration, solvent, and temperature due to hydrogen bonding effects [16] [15]. The aromatic protons of the phenyl ring give rise to a complex pattern in the region of 6.8-7.6 ppm, with coupling patterns characteristic of a 1,2-disubstituted benzene ring [14] [15].

In the ¹³C NMR spectrum, the aldehydic carbon resonates at approximately 190-195 ppm, while the olefinic carbons appear around 120-145 ppm [15] [17]. The aromatic carbons of the phenyl ring give signals in the range of 115-160 ppm, with the carbon bearing the hydroxyl group typically appearing at the downfield end of this range due to the deshielding effect of the oxygen atom [15] [17]. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC provide additional information about connectivity and spatial relationships between atoms in the molecule [15].

Mass Spectrometry Data

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 2-hydroxycinnamaldehyde [2] [18]. The molecular ion peak appears at m/z 148, corresponding to the molecular formula C₉H₈O₂ [2] [18]. The monoisotopic mass of 2-hydroxycinnamaldehyde has been precisely determined to be 148.052429494 Da [2].

The fragmentation pattern of 2-hydroxycinnamaldehyde in electron ionization mass spectrometry includes characteristic peaks resulting from the loss of hydrogen (m/z 147), formyl group (m/z 119), and other structural fragments [18]. Additional peaks may arise from the loss of water (m/z 130) and subsequent fragmentations of the resulting species [18]. The base peak in the mass spectrum often corresponds to a stable fragment formed after the initial fragmentation processes [18].

Advanced mass spectrometric techniques, such as high-resolution mass spectrometry, provide accurate mass measurements that confirm the elemental composition of 2-hydroxycinnamaldehyde and its fragments [2] [3]. Predicted collision cross-section values for various adducts of 2-hydroxycinnamaldehyde have been reported, including [M+H]⁺ (149.05971 m/z, 127.7 Ų), [M+Na]⁺ (171.04165 m/z, 136.3 Ų), and [M-H]⁻ (147.04515 m/z, 130.4 Ų) [3]. These values are useful for identification and characterization using ion mobility mass spectrometry techniques [3].

Crystal Structure Analysis

X-Ray Diffraction Studies

X-ray diffraction studies have provided detailed information about the three-dimensional structure of 2-hydroxycinnamaldehyde in the solid state [4] [5]. Crystallographic analysis reveals that 2-hydroxycinnamaldehyde crystallizes in the monoclinic crystal system with the space group P2₁/c [4] [5]. The unit cell parameters have been determined to be a = 10.1192(15) Å, b = 13.7078(19) Å, c = 10.9891(15) Å, with β = 102.537(3)° and a unit cell volume of 1488.0(4) ų [5].

The asymmetric unit of the crystal structure contains two independent molecules (designated as molecules A and B) with similar conformations [4] [5]. Both molecules are essentially planar, with root mean square deviations from their respective mean planes of 0.0294 Å and 0.0284 Å [5]. The carbon-carbon double bond in both molecules adopts the E (trans) configuration, confirming the stereochemical preference observed in solution studies [4] [5].

The bond lengths and angles in the crystal structure are consistent with the expected values for the functional groups present in 2-hydroxycinnamaldehyde [4] [5]. The carbon-carbon double bond length is typical for a conjugated system, and the carbonyl bond length reflects the partial double-bond character due to resonance effects [5]. The planarity of the molecules facilitates efficient packing in the crystal lattice and enables the formation of intermolecular hydrogen bonds [4] [5].

Hydrogen Bonding Patterns

The crystal structure of 2-hydroxycinnamaldehyde reveals significant hydrogen bonding interactions that play a crucial role in determining the solid-state architecture [4] [5]. The primary hydrogen bonding pattern involves O—H···O interactions between the hydroxyl group of one molecule and the carbonyl oxygen of another molecule [4] [5]. These hydrogen bonds are characterized by O···O distances of approximately 2.72 Å and O—H···O angles close to 166°, indicating relatively strong and directional interactions [4] [5].

The hydrogen bonding network in the crystal structure of 2-hydroxycinnamaldehyde forms infinite chains parallel to the crystallographic direction [4] [5]. Each molecule participates in two such hydrogen bonds: one as a donor through its hydroxyl group and another as an acceptor through its carbonyl oxygen [5]. This pattern creates a one-dimensional hydrogen-bonded chain that contributes significantly to the stability of the crystal structure [4] [5].

In addition to the primary O—H···O hydrogen bonds, weaker C—H···O interactions may also contribute to the overall crystal packing [4] [19]. These secondary interactions involve the aldehydic or aromatic C—H groups as donors and the hydroxyl or carbonyl oxygen atoms as acceptors [19]. Although individually weaker than the O—H···O hydrogen bonds, these C—H···O interactions collectively enhance the stability of the crystal structure and influence the relative orientation of molecules in the solid state [19] [6].

Structural Packing Arrangements

The crystal packing of 2-hydroxycinnamaldehyde is characterized by a three-dimensional network resulting from the combination of hydrogen bonding interactions and van der Waals forces [4] [5]. The molecules are arranged in layers, with the hydrogen-bonded chains forming the primary structural motif within each layer [5]. The relative orientation of adjacent chains is influenced by the need to optimize both hydrogen bonding interactions and close-packing requirements [4] [5].

Hirshfeld surface analysis of related structures provides insights into the nature and relative importance of different intermolecular contacts in the crystal packing [19] [20]. Such analyses typically reveal that hydrogen bonding (O—H···O and C—H···O) and van der Waals interactions (H···H, C···H, and C···C) are the dominant contributors to the crystal packing [19] [20]. The fingerprint plots derived from Hirshfeld surface analysis show characteristic features corresponding to these interactions, with sharp spikes indicating the presence of directional hydrogen bonds [20].

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant